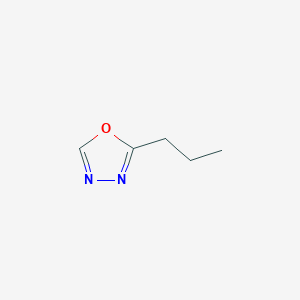

2-Propyl-1,3,4-oxadiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-propyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-3-5-7-6-4-8-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSHXTRKRLOBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613975 | |

| Record name | 2-Propyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-62-4 | |

| Record name | 2-Propyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13148-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propyl 1,3,4 Oxadiazole and Its Analogues

Classical Cyclization Reactions for 1,3,4-Oxadiazole (B1194373) Ring Formation

The construction of the 1,3,4-oxadiazole core has traditionally relied on cyclization reactions, which are characterized by the formation of the heterocyclic ring from an acyclic precursor. These methods are widely employed due to their reliability and the accessibility of starting materials.

Synthesis via Acyl Hydrazides and Carboxylic Acid Derivatives

A prevalent and versatile method for synthesizing 1,3,4-oxadiazoles involves the reaction of acyl hydrazides with carboxylic acid derivatives. nih.govnih.gov This approach typically proceeds through the formation of an N,N'-diacylhydrazine intermediate, which then undergoes cyclodehydration to yield the oxadiazole ring. thieme-connect.de The initial acylation of a hydrazide can be achieved using various reagents, including acid chlorides or the carboxylic acid itself, sometimes facilitated by a coupling agent. nih.govresearchgate.net

For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by reacting a monoaryl hydrazide with an acid chloride. jchemrev.comjchemrev.com This reaction can be carried out under microwave irradiation in a solvent like hexamethylphosphoramide (B148902) (HMPA), often without the need for an additional acid catalyst or dehydrating agent. jchemrev.comjchemrev.com Another variation involves the condensation of acyl hydrazides with orthoesters, which can be catalyzed by agents like γ-alumina under solvent-free conditions. researchgate.net

The direct condensation of an acyl hydrazide and a carboxylic acid is also a common strategy. researchgate.net This reaction is often promoted by a dehydrating agent to facilitate the final ring closure.

Table 1: Examples of Reagents for Synthesis via Acyl Hydrazides and Carboxylic Acid Derivatives

| Acylating Agent | Dehydrating/Coupling Agent | Reaction Conditions | Reference |

| Acid Chlorides | HMPA (solvent) | Microwave irradiation | jchemrev.comjchemrev.com |

| Carboxylic Acids | Ceric Ammonium Nitrate (CAN), Polyethylene Glycol (PEG) | Not specified | researchgate.net |

| Carboxylic Acids | HATU, Burgess Reagent | THF, room temperature | researchgate.net |

| Orthoesters | γ-Alumina | Solvent-free, 100°C | researchgate.net |

Cyclization Reactions Involving Schiff Bases for 1,3,4-Oxadiazole Derivatives

The oxidative cyclization of Schiff bases, also known as N-acylhydrazones, provides another important route to 1,3,4-oxadiazoles. nih.govnih.gov These Schiff bases are typically prepared by the condensation of an acyl hydrazide with an aldehyde. nih.govtandfonline.com The subsequent cyclization is an oxidation reaction that can be effected by a variety of oxidizing agents.

A range of oxidizing agents has been successfully employed for this transformation, including bromine in acetic acid, lead tetraacetate, potassium permanganate, and chloramine-T. nih.govnih.govtandfonline.comheteroletters.org For example, a series of 1,3,4-oxadiazole derivatives were synthesized by the selective cyclization of Schiff bases, prepared from 4-nitrobenzhydrazide and substituted aromatic aldehydes, using chloramine-T as the cyclizing agent. heteroletters.org In another instance, 1,3,4-oxadiazole-based heterocyclic analogues were synthesized via the cyclization of Schiff bases with substituted aldehydes in the presence of bromine and acetic acid. nih.gov

This method allows for the introduction of a wide variety of substituents onto the oxadiazole ring, depending on the choice of the starting aldehyde and acyl hydrazide.

Table 2: Oxidizing Agents for Cyclization of Schiff Bases

| Oxidizing Agent | Reaction Conditions | Reference |

| Bromine/Acetic Acid | Not specified | nih.gov |

| Chloramine-T | Alcohol medium | heteroletters.org |

| Lead Tetraacetate | Not specified | tandfonline.com |

| Potassium Permanganate | Not specified | tandfonline.com |

| Mercury(II) Oxide/Iodine | Not specified | mdpi.com |

Dehydrating Agent-Mediated Cyclodehydration Strategies

The final step in many 1,3,4-oxadiazole syntheses is a cyclodehydration reaction. This is particularly crucial in methods that proceed via an N,N'-diacylhydrazine intermediate. thieme-connect.de A wide array of dehydrating agents can be used to effect this transformation, ranging from strong acids to specialized reagents.

Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride. nih.govthieme-connect.de For example, 2,5-disubstituted 1,3,4-oxadiazoles can be prepared by the cyclization of a diacylhydrazide intermediate using phosphoryl chloride as the dehydrating agent. nih.gov Similarly, the synthesis of 2,5-bisphenyl-1,3,4-oxadiazoles has been achieved through the cyclization of N,N'-diacylhydrazines using trifluoromethanesulfonic anhydride. mdpi.com

The choice of dehydrating agent can depend on the specific substrates and desired reaction conditions. Some methods may require high temperatures, even with powerful dehydrating agents, due to the low reactivity of the diacylhydrazine precursors. thieme-connect.de

Table 3: Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis

| Dehydrating Agent | Reference |

| Phosphorus Oxychloride (POCl₃) | nih.govthieme-connect.de |

| Thionyl Chloride (SOCl₂) | nih.govthieme-connect.de |

| Phosphorus Pentoxide (P₂O₅) | nih.govthieme-connect.de |

| Polyphosphoric Acid (PPA) | nih.govmdpi.com |

| Triflic Anhydride | nih.gov |

| Burgess Reagent | mdpi.com |

Multicomponent Reaction (MCR) Approaches to 1,3,4-Oxadiazole Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. thieme-connect.comchemistryviews.org This approach offers advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse molecular libraries.

The Ugi-Tetrazole/Huisgen Sequence for 2,5-Disubstituted 1,3,4-Oxadiazoles

A notable MCR-based strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the Ugi-tetrazole/Huisgen sequence. figshare.comacs.orgnih.gov This metal-free protocol combines the Ugi four-component reaction with a subsequent Huisgen 1,3-dipolar cycloaddition. acs.orgnih.gov

The sequence begins with the Ugi reaction of an amine, an aldehyde, an azide (B81097) (such as trimethylsilyl (B98337) azide), and an isocyanide to form a tetrazole intermediate. acs.org This intermediate is then acylated, typically with an acid chloride, which triggers a Huisgen-type recyclization to furnish the final 2,5-disubstituted 1,3,4-oxadiazole. acs.orgresearchgate.net This method is valued for its operational simplicity, functional group tolerance, and the ability to generate a wide range of substituted oxadiazoles (B1248032) by varying the initial components. acs.orgnih.gov The reaction has also been successfully performed on a gram scale, highlighting its potential for larger-scale synthesis. acs.org

Sustainable and Green Chemistry Principles in 1,3,4-Oxadiazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. nih.gov The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of 1,3,4-oxadiazoles. nih.govmdpi.com

Several innovative techniques are being explored to achieve these goals. These include the use of microwave irradiation, ultrasound-assisted synthesis, and solvent-free reaction conditions. tandfonline.commdpi.comnih.gov For example, an eco-friendly synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been described using a grinding technique. tandfonline.com This method involves the reaction of aromatic hydrazides with aryl aldehydes in the presence of catalytic amounts of molecular iodine in a mortar and pestle, completely avoiding the use of organic solvents. tandfonline.com

Ultrasound has also been employed to promote the synthesis of 1,3,4-oxadiazole derivatives under mild conditions, often with reduced reaction times and in the absence of harsh acids or bases. bohrium.comscilit.comresearchgate.net Furthermore, electrocatalytic methods are being developed, offering a green and sustainable protocol for constructing the 1,3,4-oxadiazole skeleton from readily available starting materials under mild conditions. sioc-journal.cn These green approaches not only reduce the environmental impact of chemical synthesis but can also offer benefits in terms of cost-effectiveness and ease of purification. nih.gov

Table 4: Green Chemistry Approaches in 1,3,4-Oxadiazole Synthesis

| Green Chemistry Technique | Key Features | Reference |

| Grinding | Solvent-free, catalytic iodine | tandfonline.com |

| Microwave Irradiation | Reduced reaction times, energy efficiency | mdpi.comnih.gov |

| Ultrasound-Assisted Synthesis | Mild conditions, reduced solvent use | bohrium.comscilit.comresearchgate.net |

| Electrocatalysis | Mild conditions, high atom economy | sioc-journal.cn |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govjyoungpharm.org In the context of 1,3,4-oxadiazole synthesis, microwave irradiation offers a rapid and efficient alternative to conventional heating methods. nih.govcore.ac.uk For instance, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been achieved in a solvent-free environment under microwave irradiation, significantly reducing reaction times from hours to minutes. core.ac.ukadvion.com This approach is not only time-efficient but also aligns with the principles of green chemistry by minimizing solvent usage. advion.comnih.gov

One notable application involves the reaction of hydrazides with carboxylic acids or aldehydes. nih.govcore.ac.uk For example, a mixture of a fatty acid hydrazide and a carboxylic acid, when irradiated with microwaves in the presence of a dehydrating agent like phosphorus oxychloride or on a solid support like alumina, can afford the corresponding 2,5-disubstituted-1,3,4-oxadiazole in high yields. core.ac.uk Similarly, the reaction of isoniazid (B1672263) with aromatic aldehydes under microwave irradiation, followed by cyclization with chloramine-T, provides a facile route to 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles. nih.gov

| Entry | Substituents | Conventional Method (Reflux) | Microwave Method |

|---|---|---|---|

| R1, R2 | Time (h) | Time (min) | |

| 1 | C15H31, C6H5 | 10 | 4.5 |

| 2 | C17H35, C6H5 | 12 | 5.0 |

| 3 | C17H33, C6H5 | 12 | 5.5 |

Catalyst-Based and Catalyst-Free Methodologies

The synthesis of 1,3,4-oxadiazoles can be broadly categorized into catalyst-based and catalyst-free methods. nih.govijcce.ac.ir Catalyst-free approaches often rely on the inherent reactivity of the starting materials under specific conditions, such as high temperatures or the use of stoichiometric reagents. ijcce.ac.ir A noteworthy catalyst-free method involves the visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents, which proceeds under mild conditions to afford 2,5-disubstituted 1,3,4-oxadiazole derivatives in excellent yields. acs.org

On the other hand, catalyst-based methodologies employ transition metals or other catalysts to facilitate the cyclization process, often under milder conditions and with greater efficiency. acs.orgnih.gov Copper-catalyzed reactions, for instance, have been extensively used. acs.orgnih.gov A simple and efficient protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the copper-catalyzed dual oxidation of hydrazides and arylacetic acids under an oxygen atmosphere. acs.orgnih.gov This method is advantageous due to the avoidance of expensive ligands and the high yields of the products. acs.org Iron(III)/TEMPO has also been utilized as a catalytic system for the oxidative cyclization of aroyl hydrazones. organic-chemistry.org

Iodine-Mediated Oxidative Cyclization Reactions

Molecular iodine has proven to be a practical and metal-free reagent for the oxidative cyclization of acylhydrazones to form 1,3,4-oxadiazoles. organic-chemistry.orgacs.orgnih.gov This method is typically carried out in the presence of a base, such as potassium carbonate, and offers a transition-metal-free alternative for the synthesis of both symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgorganic-chemistry.orgacs.org The reaction proceeds by the condensation of an aldehyde with a hydrazide to form an acylhydrazone intermediate, which then undergoes iodine-mediated oxidative cyclization. organic-chemistry.orgacs.org This protocol is scalable and tolerates a wide range of functional groups on both the aldehyde and hydrazide components. organic-chemistry.org

Furthermore, an iodine-promoted domino protocol allows for the one-pot synthesis of 1,3,4-oxadiazoles from the oxidative cleavage of C(sp²)–H or C(sp)–H bonds, followed by cyclization and deacylation. acs.org This reaction also highlights the crucial role of potassium carbonate as a base in facilitating both the cyclization and C-C bond cleavage steps. acs.org

Advanced Functionalization Strategies for the 1,3,4-Oxadiazole Ring System

Post-synthetic modification of the 1,3,4-oxadiazole ring is a powerful strategy for introducing chemical diversity and fine-tuning the properties of these heterocycles. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Suzuki)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the C-H arylation and functionalization of the 1,3,4-oxadiazole ring. mdpi.comchim.it The Suzuki-Miyaura coupling, which typically involves a palladium catalyst, is used to form carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.orgmt.com In the context of 1,3,4-oxadiazoles, 2-halo-1,3,4-oxadiazoles can be coupled with various boronic acids to yield 2,5-diaryl-1,3,4-oxadiazoles. mdpi.com For example, 2-bromo-5-phenyl-1,3,4-oxadiazole (B1285659) has been effectively coupled with boronic acid derivatives in the presence of Pd(PPh₃)₄ and a base. mdpi.com

The Negishi coupling, which utilizes organozinc reagents, is another powerful method for C-C bond formation. wikipedia.org While less common in industrial applications due to the sensitivity of the organozinc reagents, it is widely used in total synthesis for coupling complex intermediates. wikipedia.org Both Suzuki and Negishi reactions have been instrumental in creating sterically demanding biaryl systems containing the 1,3,4-oxadiazole core. nih.gov

| Reaction Type | Oxadiazole Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | 2-Bromo-5-phenyl-1,3,4-oxadiazole | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,5-Diaryl-1,3,4-oxadiazole | mdpi.com |

| Negishi | Aryl halide | Organozinc reagent | Pd or Ni catalyst | Aryl-substituted oxadiazole | wikipedia.org |

| Copper-catalyzed | 2-Aryl-1,3,4-oxadiazole | Aryl iodide | CuI, 1,10-phenanthroline | 2,5-Diaryl-1,3,4-oxadiazole | mdpi.com |

Selective Metallation (Zincation, Magnesiation) and Subsequent Derivatization

Selective metallation of the 1,3,4-oxadiazole ring, followed by trapping with various electrophiles, provides a direct route to functionalized derivatives. acs.orgresearchgate.netnih.gov The use of sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMP₂Zn·2LiCl and TMPMgCl·LiCl, allows for regioselective zincation or magnesiation under mild conditions. acs.orgnih.gov This approach enables the introduction of substituents at specific positions of the oxadiazole ring, which might be difficult to achieve through other synthetic routes. acs.org For example, 2,5-diphenyl-1,3,4-oxadiazole (B188118) can undergo selective mono-magnesiation, and the resulting organometallic intermediate can be coupled with various electrophiles. nih.gov This strategy has been successfully applied to the synthesis of a variety of functionalized 1,3,4-oxadiazoles, tolerating a wide array of functional groups. acs.org

Strategic Introduction of Diverse Substituents at the 2- and 5-Positions

The ability to strategically introduce a wide variety of substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring is crucial for tailoring their properties for specific applications. nih.govmdpi.com Synthetic methods often start with precursors that already contain the desired substituents, which are then incorporated into the final oxadiazole ring through cyclization reactions. nih.govmdpi.com For instance, the synthesis of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives can be achieved by reacting naphthofuran-2-carbohydrazide with various aromatic and heterocyclic carboxylic acids. nih.gov Similarly, 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines can be synthesized by the cyclization of hydrazide-hydrazones with acetic anhydride. mdpi.com

Direct arylation of pre-formed 1,3,4-oxadiazole rings is another important strategy. mdpi.com Copper-catalyzed direct C-H arylation of 2-substituted-1,3,4-oxadiazoles with aryl iodides offers a straightforward method to introduce aryl groups at the 5-position. mdpi.com This method is advantageous due to its mild reaction conditions and broad substrate scope. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 1,3,4 Oxadiazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Propyl-1,3,4-oxadiazole, the following proton signals are anticipated:

A singlet for the proton at the C5 position of the oxadiazole ring. This proton is unique and not coupled to any other protons.

Signals corresponding to the propyl group: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-CH₂-) protons directly attached to the oxadiazole ring.

¹³C NMR Spectroscopy identifies all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for:

The two carbon atoms of the oxadiazole ring (C2 and C5), which would appear at characteristic downfield shifts.

The three carbon atoms of the propyl chain, each with a unique chemical shift.

Illustrative NMR Data for a Related Compound: 2-Butyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole mdpi.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Oxadiazole Ring C2 | - | 168.1 |

| Oxadiazole Ring C5 | - | 163.0 |

| Propyl-like Chain | 2.98 (t, 2H), 1.85 (qui, 2H), 1.00 (t, 3H) | 28.5, 25.2, 13.5 |

| Aromatic Carbons | 8.36 (d, 2H), 8.23 (d, 2H) | 149.4, 129.6, 127.6, 124.0 |

Note: The data presented is for a more complex, substituted oxadiazole and serves only to illustrate the types of signals expected.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

IR and FTIR spectroscopy are pivotal for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. Key characteristic absorption bands for 1,3,4-oxadiazoles include:

C=N stretching: Typically observed in the region of 1615-1680 cm⁻¹.

C-O-C stretching: The ether-like linkage within the oxadiazole ring usually gives rise to strong absorptions in the 1020-1250 cm⁻¹ range.

N-N stretching: This bond can also show characteristic absorptions.

C-H stretching: Aliphatic C-H stretches from the propyl group are expected just below 3000 cm⁻¹.

Illustrative IR Data for a 2-Alkyl-1,3,4-oxadiazole Derivative mdpi.com

| Functional Group | Wavenumber (cm⁻¹) |

| N=C | 1738 |

| N-O | 1517, 867 |

| C-O-C | 1233 |

| C-H (aliphatic) | 2933, 2872 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into the extent of conjugation. The 1,3,4-oxadiazole (B1194373) ring itself exhibits absorption in the UV region. The position of the maximum absorption (λmax) can be influenced by the substituents attached to the ring. For this compound, electronic transitions would primarily be of the n → π* and π → π* type associated with the heterocyclic ring. The presence of a simple alkyl group is not expected to significantly shift the absorption maxima compared to the parent 1,3,4-oxadiazole. Studies on various 1,3,4-oxadiazole derivatives show that λmax values are typically observed in the range of 224-286 nm, depending on the nature and extent of conjugation with substituents. mdpi.comscielo.brresearchgate.net

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high precision and for obtaining structural information from its fragmentation pattern. For this compound (C₅H₈N₂O), the expected exact molecular weight is 112.0640 g/mol . alfa-chemistry.com

Under electron ionization (EI), the molecule would generate a molecular ion peak (M⁺) corresponding to its molecular weight. The subsequent fragmentation would likely involve the cleavage of the propyl group and the characteristic breakdown of the oxadiazole ring. Major fragmentation pathways for 1,3,4-oxadiazoles often proceed via the cleavage of C-O and C-N bonds within the heterocyclic ring. researchgate.net

Expected Molecular Ion for this compound

| Ion | m/z (calculated) |

| [C₅H₈N₂O]⁺ | 112.0640 |

Complementary Analytical Techniques for Compound Purity and Definitive Structure Confirmation

Beyond the primary spectroscopic methods, other analytical techniques are essential for ensuring the purity and confirming the definitive structure of the synthesized compound.

Thin Layer Chromatography (TLC): Used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. nih.gov

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound. The experimental values are compared with the calculated theoretical values to confirm the molecular formula.

High-Performance Liquid Chromatography (HPLC): A more sophisticated chromatographic technique used to separate, identify, and quantify each component in a mixture, thereby providing a robust measure of purity. cabidigitallibrary.org

The collective data from these varied analytical methods provides a comprehensive and unambiguous characterization of the target molecule, ensuring its identity and purity for any subsequent applications.

Computational and Theoretical Investigations of 2 Propyl 1,3,4 Oxadiazole and Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Chemical Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting the geometry, reactivity, and other physicochemical properties of 1,3,4-oxadiazole (B1194373) derivatives. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. youtube.comresearchgate.net

A smaller HOMO-LUMO gap generally signifies a molecule that is more easily polarized and thus more chemically reactive. rdd.edu.iq Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. rdd.edu.iq For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, which suggests good kinetic stability. ajchem-a.com

DFT calculations on various 1,3,4-oxadiazole derivatives have shown how different substituents can modulate these energy levels. Electron-donating groups tend to increase the HOMO energy level, making the molecule a better electron donor, whereas electron-withdrawing groups typically lower the LUMO energy, enhancing its electron-accepting nature. researchgate.net This modulation of the frontier orbitals is a key strategy in tuning the desired electronic and biological properties of 1,3,4-oxadiazole derivatives.

Table 1: Example of Calculated Frontier Orbital Energies for a 1,3,4-Oxadiazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. researchgate.netajchem-a.com

In MEP diagrams, different colors represent varying levels of electrostatic potential. Typically:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue denotes areas of low electron density and positive electrostatic potential, indicating sites favorable for nucleophilic attack.

Green represents regions of neutral potential.

For 1,3,4-oxadiazole derivatives, MEP analysis often reveals that the nitrogen atoms of the oxadiazole ring are electron-rich (red regions), making them potential sites for electrophilic interactions and hydrogen bonding. ajchem-a.comajchem-a.com The distribution of electrostatic potential across the rest of the molecule is influenced by the nature of its substituents, providing critical insights for designing molecules with specific interaction capabilities. researchgate.net

DFT calculations are widely employed to predict the chemical stability and potential reaction pathways of molecules. By calculating parameters like chemical hardness and softness, which are derived from HOMO-LUMO energies, researchers can assess the reactivity of 1,3,4-oxadiazole derivatives. mdpi.com Compounds with higher values of chemical hardness are generally less reactive. mdpi.com

Furthermore, DFT studies can interpret and predict the outcomes of chemical reactions. For example, computational analysis has been used to understand the thermal rearrangements of related heterocyclic systems, showing that certain reaction pathways are energetically more favorable than others. nih.gov In one study, DFT results identified specific 1,3,4-oxadiazole derivatives as being particularly chemically reactive and stable, which guided their selection for further biological testing. mdpi.com These predictive capabilities allow for a more targeted and efficient approach to the synthesis of new compounds.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.govresearchgate.net This method is crucial for understanding the potential biological activity of 1,3,4-oxadiazole derivatives by modeling their interactions within the active site of a target protein. nih.govmdpi.com

Docking simulations provide detailed information on the binding mode of a ligand, including the specific amino acid residues it interacts with and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). researchgate.net The strength of this interaction is quantified by a binding affinity or docking score, typically expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. mdpi.comresearchgate.net

Numerous studies have used molecular docking to evaluate 1,3,4-oxadiazole derivatives as inhibitors of various enzymes. For instance, certain derivatives were identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.com Docking results for the most promising compounds showed strong binding affinities and detailed the crucial interactions within the enzyme's active site. mdpi.com

Table 2: Example of Molecular Docking Results for 1,3,4-Oxadiazole Derivatives Against Protein Kinases

| Compound | Target Protein | Binding Energy (kJ/mol) |

|---|---|---|

| Derivative 7g | VEGFR-2 | -46.32 |

| Derivative 7j | VEGFR-2 | -48.89 |

| Derivative 7l | VEGFR-2 | -45.01 |

| Derivative 7g | EGFR | -31.01 |

| Derivative 7j | EGFR | -33.23 |

Data from a study on substituted 1,3,4-oxadiazoles. mdpi.com

In another study, 1,3,4-oxadiazole derivatives SC2 and SC8 were identified as potent α-amylase inhibitors with binding affinities of -10.1 kcal/mol and -9.1 kcal/mol, respectively. researchgate.net These computational predictions often correlate well with experimental results and provide a rational basis for the observed biological activity, guiding the design of more potent and selective inhibitors. researchgate.netbwise.kr

Molecular Dynamics (MD) Simulations for Investigating Protein-Ligand Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. tandfonline.com This technique is used to assess the stability of the protein-ligand complex predicted by docking and to investigate the conformational changes that may occur upon binding. tandfonline.comnih.gov

The stability of the complex is often evaluated by monitoring two key parameters throughout the simulation:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms from their initial position over time. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation.

Root Mean Square Fluctuation (RMSF): This parameter assesses the fluctuation of individual amino acid residues. Lower RMSF values in the binding site indicate that the ligand is bound tightly and restricts the movement of nearby residues.

MD simulations of 1,3,4-oxadiazole derivatives complexed with their target proteins have been used to confirm the stability of the docked poses. mdpi.comtandfonline.com For example, a study on VEGFR-2 inhibitors found that the protein-ligand complex showed minimal fluctuations, confirming a stable binding interaction. mdpi.com Conformational dynamics also play a significant role in ligand binding and specificity, with protein flexibility enabling the necessary changes to accommodate the ligand. nih.govnih.govmdpi.com By simulating these dynamic events, MD provides a more realistic and comprehensive understanding of the molecular recognition process. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Property Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For 1,3,4-oxadiazole derivatives, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more potent analogues, thereby saving time and resources. tandfonline.com These models are developed by correlating variations in the physicochemical properties and structural features of the molecules with changes in their observed biological activities. wikipedia.org

The process typically involves calculating a wide range of molecular descriptors for a set of oxadiazole derivatives with known activities. tandfonline.com These descriptors can be categorized as constitutional, topological, physicochemical, or quantum chemical, among others. tandfonline.com Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares Regression (PLSR) are then employed to generate a predictive model. ijpsdronline.comelsevierpure.com For instance, a three-dimensional (3D) QSAR study on a series of 1,2,4-oxadiazole (B8745197) derivatives as antiproliferative agents used the PLSR method to develop a highly significant model. ijpsdronline.comijpsdronline.com This model showed a strong correlation between the compounds' structure and their anticancer activity, indicated by a squared correlation coefficient (r²) of 0.8713 and high internal (q² = 0.7445) and external (pred_r² = 0.8109) predictivity. ijpsdronline.comijpsdronline.com

The insights derived from QSAR models are crucial for rational drug design. The models can identify which molecular properties are key to the biological activity. In the aforementioned study on antiproliferative oxadiazoles (B1248032), the model revealed that steric and electrostatic interactions play a vital role in determining the compounds' activity. ijpsdronline.comijpsdronline.com Similarly, a QSAR study on oxadiazole derivatives with antituberculosis activity found that descriptors like the number of rotatable bonds (NRB), the energy gap (ΔE), and certain bond lengths were highly correlated with the anti-Tb activity. tandfonline.comnih.gov This information allows medicinal chemists to strategically modify the lead structure to enhance its desired properties.

The validity and predictive power of a QSAR model are rigorously assessed through internal and external validation techniques to ensure its reliability for predicting the activity of new, unsynthesized compounds. ijpsdronline.com

Table 1: Examples of QSAR Studies on Oxadiazole Derivatives

| Biological Activity | QSAR Method | Key Statistical Parameters | Important Descriptors Identified | Reference |

| Antiproliferative | 3D-QSAR (PLSR) | r² = 0.8713, q² = 0.7445, pred_r² = 0.8109 | Steric (S_1278, S_751) and Electrostatic (E_307) interactions | ijpsdronline.comijpsdronline.com |

| Antituberculosis | DFT and MLR | R² = 0.86, Q²cv = 0.9 | Number of Rotatable Bonds (NRB), Energy gap (ΔE), Henry’s law constant, O-C and C-N bond lengths | tandfonline.comnih.gov |

| S1P1 Agonists | 2D-QSAR (CP-MLR) | Not specified | Moran autocorrelation (MATS) weighted by atomic van der Waals volumes, masses, and polarizabilities | |

| Antibacterial | 3D-QSAR | Not specified | Hydrophobic and hydrogen-bonding properties | nih.gov |

| Antioxidant | GFA | r² = 0.9665, q² = 0.9329 | Sum of e-state descriptors for H-bonds (SHBint9), Topological radius (topoRadius) | semanticscholar.org |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must possess not only high biological activity but also favorable pharmacokinetic properties. researchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential computational tools used to predict these properties early in the drug discovery process, helping to reduce the high attrition rates of drug candidates in later stages. researchgate.netmdpi.com For derivatives of 2-propyl-1,3,4-oxadiazole, these predictions provide a comprehensive profile of their potential drug-likeness. ijsr.net

ADMET prediction models use the chemical structure of a compound to estimate a variety of pharmacokinetic and toxicological endpoints. A common starting point is the evaluation of "drug-likeness" rules, such as Lipinski's Rule of Five. nih.gov Studies on various 1,3,4-oxadiazole derivatives have shown that they often comply with these rules, suggesting good potential for oral bioavailability. nih.gov For example, an analysis of a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives found that all compounds adhered to Lipinski's rule. nih.gov

Key ADMET parameters that are commonly predicted include:

Absorption: This is often assessed by predicting human intestinal absorption (HIA) and permeability through cell models like Caco-2. chula.ac.th For a library of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazoles, the in silico absorption percentage was predicted to be high, with most compounds showing over 70% absorption. nih.gov

Distribution: Predictions in this category often include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). chula.ac.th These factors determine where the drug goes in the body and how much of it is free to interact with its target.

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is crucial for anticipating drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, models can give an indication of the likely route of elimination.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, and organ-specific toxicities like hepatotoxicity. veterinaria.org In one study of benzothiazole-fused 1,3,4-oxadiazole derivatives, some analogs were predicted to have active mutagenicity, while cytotoxicity was predicted to be inactive. veterinaria.org

These in silico evaluations help to prioritize which oxadiazole derivatives should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. researchgate.net

Table 2: Summary of Predicted In Silico ADMET Properties for Select 1,3,4-Oxadiazole Series

| Compound Series | Predicted Property | Finding | Reference |

| 2-hydroxy benzothiazole-linked 1,3,4-oxadiazoles | Drug-Likeness | All tested compounds complied with Lipinski's Rule of Five. | nih.gov |

| 2-hydroxy benzothiazole-linked 1,3,4-oxadiazoles | Absorption | Most compounds showed >70% absorption; one showed 86.77%. | nih.gov |

| 2-hydroxy benzothiazole-linked 1,3,4-oxadiazoles | Bioavailability | All tested compounds followed Veber's rule, indicating good bioavailability. | nih.gov |

| Coumarin-oxadiazole hybrids | Intestinal Absorption | Predicted to range from 71% to 95%. | chula.ac.th |

| Coumarin-oxadiazole hybrids | Blood-Brain Barrier | Predicted to have significant to good penetration. | chula.ac.th |

| Benzothiazole-fused 1,3,4-oxadiazoles | Membrane Permeability | Most predicted analogs had a Log P value less than 5, indicating good permeability. | veterinaria.org |

| Benzothiazole-fused 1,3,4-oxadiazoles | Toxicity (Mutagenicity) | Some analogs were predicted to have active mutagenicity. | veterinaria.org |

| Benzothiazole-fused 1,3,4-oxadiazoles | Toxicity (Cytotoxicity) | All predicted derivatives were found to be inactive for cytotoxicity. | veterinaria.org |

Chemical Reactivity and Transformational Chemistry of the 1,3,4 Oxadiazole Core

Electrophilic and Nucleophilic Substitution Reactions of the Oxadiazole Ring System

The reactivity of the 1,3,4-oxadiazole (B1194373) ring towards substitution reactions is heavily influenced by the electron distribution within the heterocycle. The presence of two pyridine-type nitrogen atoms leads to a significant reduction in electron density at the ring's carbon atoms. innovareacademics.in

Electrophilic Substitution: Electrophilic substitution directly on the carbon atoms of the 1,3,4-oxadiazole ring is exceedingly difficult. innovareacademics.in The electron-withdrawing nature of the nitrogen atoms deactivates the C2 and C5 positions towards attack by electrophiles. However, electrophilic attack can occur at one of the nitrogen atoms, which possess lone pairs of electrons. innovareacademics.inresearchgate.net The presence of an electron-releasing group, such as the propyl group at the C2 position, can increase the electron density on the adjacent nitrogen atom (N4), making it more susceptible to electrophilic attack, such as N-alkylation, leading to the formation of 1,3,4-oxadiazolium salts. nih.govresearchgate.net

| Reaction Type | Reactivity at Carbon Atoms | Reactivity at Nitrogen Atoms | Conditions & Remarks |

| Electrophilic Substitution | Very difficult due to low electron density. innovareacademics.in | Possible, especially with electron-releasing substituents on the ring. innovareacademics.in | Leads to the formation of oxadiazolium salts. nih.gov |

| Nucleophilic Substitution | Requires a good leaving group (e.g., halogen) on the carbon atom. nih.gov | Not applicable. | The propyl group has an indirect electronic influence but does not participate directly. |

Ring-Opening and Rearrangement Reactions, Including the Huisgen Rearrangement

The 1,3,4-oxadiazole scaffold can undergo several transformational reactions involving the cleavage and reorganization of the heterocyclic ring.

Ring-Opening and Transformation: The 1,3,4-oxadiazole ring can be converted into other five-membered heterocycles. For example, treatment with hydrazine (B178648) hydrate (B1144303) can transform 1,3,4-oxadiazoles into triazolamines, while reaction with thiourea (B124793) can convert the oxadiazole ring into a thiadiazole ring system. mdpi.com These transformations highlight the utility of the oxadiazole core as a precursor for other important heterocyclic structures.

Huisgen Rearrangement: The Huisgen rearrangement is a key thermal or photochemical reaction that is more accurately a method for synthesizing 1,3,4-oxadiazoles, rather than a reaction of the ring itself. However, it involves a critical ring-opening and rearrangement sequence. acs.orgnih.gov The process typically starts with the acylation of a 5-substituted-1H-tetrazole with an acyl chloride. acs.orgnih.gov This forms an unstable N-acylated tetrazole intermediate which undergoes a rearrangement with the elimination of nitrogen gas. acs.orgnih.gov The resulting intermediate undergoes ring-opening and a final cyclization step to yield the 2,5-disubstituted 1,3,4-oxadiazole. acs.orgnih.govresearchgate.net This method is valued for its efficiency and ability to cleanly produce a variety of 1,3,4-oxadiazole derivatives. nih.govnih.gov

| Reaction Name | Description | Starting Material (for Huisgen) / Reagent (for Transformation) | Product |

| Ring Transformation to Triazole | Conversion of the oxadiazole ring to a triazole derivative. | Hydrazine Hydrate mdpi.com | Triazolamine |

| Ring Transformation to Thiadiazole | Conversion of the oxadiazole ring to a thiadiazole derivative. | Thiourea mdpi.com | Thiadiazole |

| Huisgen Rearrangement | A synthetic route involving rearrangement of an N-acylated tetrazole. acs.orgnih.gov | 5-Substituted-1H-tetrazole + Acyl Chloride | 2,5-Disubstituted-1,3,4-Oxadiazole |

Influence of Substituents on Reaction Pathways, Regioselectivity, and Efficiency

Substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring play a crucial role in modulating its chemical reactivity, reaction pathways, and selectivity. The propyl group in 2-propyl-1,3,4-oxadiazole exerts both electronic and steric effects.

Electronic Effects: The n-propyl group is a weak electron-donating group through induction. This effect, while modest, increases the electron density of the ring system compared to an unsubstituted or electron-withdrawn analogue. This can influence the nucleophilicity of the ring's nitrogen atoms, making them more reactive towards electrophiles. innovareacademics.in In contrast, strongly electron-withdrawing groups would further deactivate the ring towards electrophilic attack but could potentially make it more susceptible to certain nucleophilic or ring-opening reactions. Aryl substituents can influence reactivity through both inductive and resonance effects and can lower the water solubility of the molecule compared to alkyl substituents. mdpi.com

Steric Effects: The steric bulk of the propyl group can influence the approach of reagents to the adjacent nitrogen atom (N4) or the C5 position. While less bulky than a tert-butyl group, it is more sterically demanding than a methyl group. This can affect reaction rates and, in cases of unsymmetrically substituted oxadiazoles (B1248032), can influence regioselectivity by hindering attack at the more crowded side of the molecule.

Regioselectivity and Efficiency: In reactions such as catalytic C-H functionalization or directed metalation, the nature of the substituent is paramount. The electronic properties of the propyl group can influence the acidity of the C5-H bond, affecting the efficiency of its deprotonation. acs.org Studies on the synthesis of substituted 1,3,4-oxadiazoles have shown that the nature of the substituents can significantly affect the regioselectivity of cyclization reactions. acs.orgnih.gov For instance, in the synthesis of 2-amino-1,3,4-oxadiazoles, the choice of substituents on the thiosemicarbazide (B42300) precursor dictates the final product distribution. nih.gov

| Substituent at C2 | Electronic Effect | Steric Effect | Impact on Reactivity |

| -H | Neutral (Reference) | Minimal | Baseline reactivity of the core. |

| -CH₃ | Weakly electron-donating | Small | Slightly activates nitrogen atoms towards electrophiles. |

| -CH₂CH₂CH₃ (Propyl) | Weakly electron-donating | Moderate | Enhances nitrogen nucleophilicity; introduces moderate steric hindrance. innovareacademics.incymitquimica.com |

| -Phenyl | Electron-withdrawing (inductive), can be donating/withdrawing (resonance) | Significant | Modulates ring electronics and provides significant steric bulk; lowers water solubility. mdpi.com |

| -CF₃ | Strongly electron-withdrawing | Moderate | Strongly deactivates the ring towards electrophilic attack. |

Catalytic Transformations for Targeted Derivatization and Scaffold Modifications

Modern synthetic chemistry has developed powerful catalytic methods to functionalize the relatively inert C-H bonds of heterocyclic scaffolds like 1,3,4-oxadiazole, allowing for targeted derivatization and the construction of complex molecules.

Direct C-H Arylation: One of the most significant advances is the direct C-H arylation of the 1,3,4-oxadiazole ring. These reactions, often catalyzed by transition metals such as palladium or copper, enable the formation of a C-C bond between the C5 carbon of the oxadiazole and an aryl group. mdpi.com These transformations typically use aryl halides or diaryliodonium salts as coupling partners and may require specific ligands to facilitate the catalytic cycle. mdpi.comorganic-chemistry.org This approach avoids the pre-functionalization of the oxadiazole ring, offering a more atom-economical route to 2,5-disubstituted derivatives.

Directed Metalation and Cross-Coupling: A highly versatile strategy for the selective functionalization of the 1,3,4-oxadiazole core involves directed metalation. Using strong, non-nucleophilic bases like TMP (2,2,6,6-tetramethylpiperidyl) zinc or magnesium bases, the C5-H bond of a 2-substituted-1,3,4-oxadiazole can be selectively deprotonated to form a stable organometallic intermediate. acs.org This metalated species can then be trapped with a wide range of electrophiles. More importantly, it can participate in subsequent transition metal-catalyzed cross-coupling reactions, such as Negishi (Pd-catalyzed) or copper-catalyzed amination reactions, to introduce diverse functional groups including aryl, alkyl, and amino moieties with high precision and yield. acs.org This two-step sequence provides a robust platform for scaffold modification and is invaluable for creating libraries of compounds for medicinal chemistry. acs.org

| Transformation | Catalyst System | Type of Modification | Example Reaction |

| Direct C-H Arylation | Palladium (Pd) or Copper (Cu) salts, often with ligands. mdpi.com | C-C bond formation (Arylation). | This compound + Aryl Iodide → 2-Propyl-5-aryl-1,3,4-oxadiazole. |

| Negishi Cross-Coupling | TMP₂Zn·2LiCl (for zincation), then Pd(dba)₂/XantPhos (for coupling). acs.org | C-C bond formation (Alkylation, Arylation, etc.). | Forms a C5-zincated intermediate, then couples with an electrophile. |

| Copper-Catalyzed Amination | TMPZnCl·LiCl (for zincation), then Cu(OTf)₂ (for amination). acs.org | C-N bond formation (Amination). | Forms a C5-zincated intermediate, then couples with a hydroxylamino benzoate. |

| Oxidative Cyclization | Cationic Fe(III)/TEMPO. organic-chemistry.org | Ring formation (synthesis). | Oxidative cyclization of aroyl hydrazones to form the oxadiazole ring. |

Exploration of Structure Activity Relationships Sar Within 1,3,4 Oxadiazole Scaffolds

Systemic Investigation of Substituent Effects on Molecular Properties and Biological Profiles

The systematic modification of substituents on the 1,3,4-oxadiazole (B1194373) ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. For a molecule with a 2-propyl group, the focus of modification is typically the C5 position.

Research on various 2,5-disubstituted 1,3,4-oxadiazole series has demonstrated that the substituent at the C5 position significantly dictates the biological activity. For instance, in the development of antimicrobial agents, the introduction of different aryl groups at C5 leads to a wide spectrum of activity. The electronic properties of these substituents are critical; electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OH, -OCH₃) on a C5-aryl ring can alter the electron density of the entire oxadiazole system, thereby influencing its binding affinity to target enzymes or receptors. nih.gov

The following table illustrates hypothetical SAR data for a series of 2-propyl-1,3,4-oxadiazole derivatives where the substituent at the C5 position is varied, based on general principles observed in related compound series.

| Compound ID | C5-Substituent | Property Change (relative to Phenyl) | Biological Activity (Hypothetical IC₅₀, µM) |

| PRO-01 | Phenyl | Baseline | 15.2 |

| PRO-02 | 4-Chlorophenyl | Increased Lipophilicity, Electron-withdrawing | 8.5 |

| PRO-03 | 4-Methoxyphenyl | Increased Polarity, Electron-donating | 12.1 |

| PRO-04 | 4-Nitrophenyl | Increased Polarity, Strong Electron-withdrawing | 5.3 |

| PRO-05 | Pyridin-4-yl | Increased Polarity, H-bond acceptor | 9.7 |

This interactive table demonstrates how modifying the C5 substituent can tune the biological potency of a this compound core.

Bioisosteric Replacement Strategies for Enhanced Potency, Selectivity, and Metabolic Stability

Bioisosteric replacement is a key strategy in drug design used to modify a lead compound's properties while retaining its primary biological activity. The 1,3,4-oxadiazole ring is frequently employed as a bioisostere for amide and ester functionalities. mdpi.com This replacement is advantageous because the oxadiazole ring is generally more resistant to hydrolytic cleavage by metabolic enzymes, thus enhancing the metabolic stability and half-life of the drug candidate.

A well-documented strategy involves the replacement of a 1,2,4-oxadiazole (B8745197) ring with its 1,3,4-oxadiazole regioisomer. This substitution can lead to significant changes in physicochemical properties. It has been reported that the 1,3,4-oxadiazole ring confers higher polarity and can reduce metabolic degradation by human liver microsomes compared to the 1,2,4-isomer. nih.govrsc.org However, this change can also impact target affinity. In a study on CB2 ligands, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole resulted in a 10- to 50-fold reduction in CB2 affinity, even though the resulting compound retained high selectivity. nih.govrsc.org This highlights the delicate balance between improving pharmacokinetic properties and maintaining pharmacodynamic potency.

Furthermore, the 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) rings are considered bioisosteres, owing to the relationship between oxygen and sulfur. nih.gov Swapping the oxygen for a sulfur atom can alter the electronic character, geometry, and lipophilicity of the molecule, which in turn can modulate its biological activity and selectivity profile. nih.gov

The table below compares the projected properties of a hypothetical compound containing the this compound core with its potential bioisosteres.

| Core Scaffold | Key Property | Advantage | Potential Disadvantage |

| Amide Linkage | Flexible, H-bonding | Well-understood interactions | Susceptible to hydrolysis |

| This compound | Metabolically stable, Rigid | Enhanced metabolic stability | May alter optimal geometry for binding |

| 2-Propyl-1,2,4-oxadiazole | Less Polar | Potentially better membrane permeability | Often more metabolically liable than 1,3,4-isomer nih.gov |

| 2-Propyl-1,3,4-thiadiazole | Different electronic profile | May offer novel interactions or improved potency | Can alter geometry and lipophilicity |

This interactive table outlines the strategic considerations when using the 1,3,4-oxadiazole ring as a bioisostere.

Rational Pharmacophore Development and Lead Optimization Strategies

Rational drug design often begins with the identification of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. The 1,3,4-oxadiazole nucleus is a recognized pharmacophore for a wide range of targets, including enzymes like thymidine (B127349) phosphorylase and kinases. nanobioletters.comnih.gov It serves as a rigid scaffold that correctly orients its substituents (the 2-propyl group and the C5-substituent) to fit into the binding pocket of a target protein.

Pharmacophore models for 1,3,4-oxadiazole derivatives have been developed using computational techniques. For instance, a 3D-QSAR pharmacophore model for thymidine phosphorylase inhibitors identified key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and a ring aromatic (RA) feature as critical for activity. nih.gov In such a model, the nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, contributing to the binding energy.

Lead optimization is the process of refining a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties. For a lead compound based on the this compound scaffold, optimization strategies would involve several approaches:

Modification of the C5-substituent: As discussed in SAR, this is the most common strategy. A series of analogues with different C5-substituents would be synthesized to probe the steric and electronic requirements of the target's binding site. For example, in developing EGFR inhibitors, combining the oxadiazole with other pharmacophores like quinazolines has been shown to enhance potency. nanobioletters.com

Alteration of the C2-propyl group: While less frequently modified, changes to the alkyl chain—such as increasing or decreasing its length, introducing branching, or adding a terminal functional group—could be explored to optimize van der Waals interactions or exploit additional binding pockets.

The following table presents a hypothetical lead optimization cascade for a this compound derivative targeting a specific kinase.

| Compound ID | C5-Substituent Modification | Rationale | Kinase Inhibition (Hypothetical IC₅₀, nM) |

| LEAD-01 | 5-(phenyl) | Initial Hit | 1200 |

| LEAD-02 | 5-(4-aminophenyl) | Introduce H-bond donor to interact with Asp residue | 450 |

| LEAD-03 | 5-(3-cyano-4-aminophenyl) | Add group to probe for additional binding pocket | 150 |

| LEAD-04 | 5-(3-cyano-4-(methylamino)phenyl) | Improve metabolic stability of amine | 95 |

This interactive table simulates how rational, stepwise modifications to a lead compound can systematically improve its biological potency.

Advanced Applications of 1,3,4 Oxadiazole Derivatives in Specialized Fields

Applications in Material Science

The inherent characteristics of 1,3,4-oxadiazole (B1194373) derivatives have led to their exploration and successful application in the development of novel materials with tailored optical and electronic properties.

Derivatives of 1,3,4-oxadiazole are recognized as ideal candidates for a variety of optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and organic field-effect transistors. researchgate.net Their utility in OLEDs stems from their function as both electron transport and emitting materials, a result of their high electron mobility and efficient fluorescence. researchgate.net The incorporation of the 1,3,4-oxadiazole ring, often in conjunction with other functional units like thiophene (B33073) or bithiophene, allows for the creation of bipolar organic molecules. journalcra.comrsc.org These molecules possess both electron-donating and electron-accepting units, a desirable characteristic for efficient charge transport and recombination in OLED devices. rsc.org

Research has demonstrated that asymmetric 1,3,4-oxadiazole derivatives containing moieties such as naphthalene (B1677914) and stilbene (B7821643) can emit light from violet to blue with high fluorescence quantum yields (ranging from 0.23 to 0.94) and possess high Highest Occupied Molecular Orbital (HOMO) levels, which is beneficial for hole injection in OLEDs. nih.gov The photophysical properties of these materials can be fine-tuned by altering the substituents on the oxadiazole core, influencing factors like emission wavelength and quantum yield. tandfonline.com For instance, stilbene-containing 1,3,4-oxadiazole derivatives have been shown to exhibit intense emissions with wavelengths between 428 and 486 nm and photoluminescence quantum yields of 0.39 to 0.55. tandfonline.com

Table 1: Photophysical Properties of Selected 1,3,4-Oxadiazole Derivatives for Optoelectronics

| Derivative Type | Emission Color | Fluorescence Quantum Yield | Key Structural Features | Potential Application |

|---|---|---|---|---|

| Asymmetric Naphthalene-Stilbene | Violet to Blue | 0.23 - 0.94 | High HOMO levels | Hole injection layer in OLEDs |

| Stilbene-containing | - | 0.39 - 0.55 | - | Emitting layer in OLEDs |

| Bithiophene-substituted | Intense Green | Good | Bipolar (donor-acceptor) structure | Organic optoelectronics |

The 1,3,4-oxadiazole ring is a valuable component in the design of liquid crystals due to its ability to induce or enhance mesomorphic properties. nanobioletters.com Its incorporation into molecular structures can lead to a variety of liquid crystalline phases, including nematic, smectic, and even the rare biaxial nematic phase. researchgate.netarxiv.org The bent shape of the 1,3,4-oxadiazole unit, with a bond angle of approximately 134°, can disrupt the linear geometry of a molecule, a factor that significantly influences its mesophase behavior. beilstein-journals.org

Furthermore, some 1,3,4-oxadiazole derivatives, particularly those designed as V-shaped molecules, can self-assemble through hydrogen bonding to form supramolecular complexes that exhibit columnar liquid crystalline phases at room temperature. rsc.org These materials can also display strong blue light emission, suggesting their potential as optoelectronic materials. rsc.orgresearchgate.net

Table 2: Mesophase Behavior of Various 1,3,4-Oxadiazole Derivatives

| Derivative Type | Molecular Shape | Observed Mesophases | Influencing Factors |

|---|---|---|---|

| Stilbene-containing | Calamitic (rod-like) | Nematic, Smectic A, Smectic C | Polarity of terminal groups |

| "Hockey stick" mesogens | Bent-core | Nematic, Smectic A, Smectic C, DC phase | Length of terminal alkoxy chains |

| V-shaped acids (supramolecular complexes) | V-shaped | Rectangular and hexagonal columnar | Self-assembly via hydrogen bonding |

| 1,3-bis(1,3,4-oxadiazol-2-yl)benzenes | Bent | Mesophase observed in perfluorinated derivatives | Presence of perfluoroalkyl chains |

Biological Target Interaction Studies (Mechanism-Focused Research)

The 1,3,4-oxadiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing interactions with a wide range of biological targets, including enzymes, receptors, and nucleic acids. nih.govnih.gov

Peptide Deformylase (PDF): Some 1,3,4-oxadiazole derivatives have been investigated as inhibitors of peptide deformylase, an enzyme essential for bacterial protein synthesis, representing a novel antibacterial mechanism. nih.gov Molecular docking studies have been employed to understand the interactions between these derivatives and the amino acid residues within the active site of PDF, aiming to rationalize their antibacterial potential. nih.govnih.gov

Cyclooxygenase (COX) Enzymes: Derivatives of 1,3,4-oxadiazole have been designed and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. mdpi.comscispace.com The 1,3,4-oxadiazole ring can act as a bioisostere for the carboxylic acid group present in many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com This modification can lead to potent anti-inflammatory agents with potentially improved safety profiles. mdpi.com Molecular docking studies have shown that these derivatives can bind to the active site of COX enzymes, with some exhibiting selectivity for the COX-2 isoform over COX-1. dergipark.org.trtandfonline.com

α-Glucosidase: A significant area of research focuses on 1,3,4-oxadiazole derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govrjptonline.org Inhibition of this enzyme can help manage postprandial hyperglycemia in type 2 diabetes. rjptonline.org Numerous studies have reported the synthesis of 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory activity, often significantly exceeding that of the standard drug, acarbose. tandfonline.comnih.gov Mechanistic studies, including kinetic analysis and molecular docking, have revealed that these compounds can act as reversible, noncompetitive inhibitors. nih.gov They are thought to bind to the enzyme through hydrogen bonds and hydrophobic interactions, inducing conformational changes that lead to the inhibition of its catalytic activity. nih.govresearchgate.net

Table 3: Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives

| Enzyme Target | Therapeutic Area | Mechanism of Action | Example Derivative Class |

|---|---|---|---|

| Peptide Deformylase (PDF) | Antibacterial | Inhibition of bacterial protein synthesis | Substituted 1,3,4-oxadiazoles |

| Cyclooxygenase (COX) | Anti-inflammatory | Inhibition of prostaglandin (B15479496) synthesis, often with COX-2 selectivity | Pyrrolo[3,4-d]pyridazinone hybrids, Thioether derivatives |

| α-Glucosidase | Antidiabetic | Inhibition of carbohydrate digestion, leading to reduced postprandial hyperglycemia | β-carboline hybrids, 2-thione derivatives |

Derivatives of 1,3,4-oxadiazole have been investigated for their ability to bind to and modulate various receptors. For example, certain derivatives have been designed as potential inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.comnih.gov Computational studies, including molecular docking and molecular dynamics simulations, have been used to predict the binding affinity and selectivity of these compounds for VEGFR-2 over other receptors like the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov

In another line of research, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their binding affinity to the 5-HT1A receptor, a target for antidepressant drugs. rsc.org In vitro binding assays have identified compounds with high affinity for this receptor, suggesting their potential as novel antidepressant agents. rsc.org

The interaction of small molecules with nucleic acids is a fundamental area of research, particularly in the development of anticancer drugs. nih.gov Several studies have explored the ability of 1,3,4-oxadiazole derivatives to bind to DNA. jchr.orgnih.govresearchgate.net These investigations employ a variety of spectroscopic techniques, such as UV-Vis absorption, fluorescence spectroscopy, and circular dichroism, to determine the mode and strength of the interaction. nih.govresearchgate.net

The results often indicate that these compounds can bind to DNA, with intercalation being a common proposed mechanism. nih.govjchr.orgresearchgate.net Intercalation involves the insertion of the planar aromatic part of the molecule between the base pairs of the DNA double helix. nih.gov The binding affinity, represented by the binding constant (Kb), can be influenced by the substituents on the oxadiazole ring. nih.govresearchgate.net For instance, certain 1,3,4-oxadiazole-based heterocyclic analogs have shown good binding constants in the range of 9.1 × 10⁵ to 9.94 × 10⁵ M⁻¹. nih.govresearchgate.net Some studies have also demonstrated that these DNA-binding compounds can induce DNA cleavage, further highlighting their potential as therapeutic agents. nih.govresearchgate.net

Investigation of Redox Mechanisms and Antioxidant Activities

The investigation into 1,3,4-oxadiazole derivatives has revealed their significant potential as antioxidant agents, a property intrinsically linked to their electronic structure and reactivity in redox processes. Dysfunction in the body's natural antioxidant defenses can lead to an imbalance in redox homeostasis, resulting in oxidative stress, which is implicated in various pathological conditions. mdpi.com The 1,3,4-oxadiazole nucleus is a key pharmacophore that has been explored for its ability to mitigate oxidative damage. ijpsjournal.com

The antioxidant mechanism of 1,3,4-oxadiazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. The aromaticity of the 1,3,4-oxadiazole ring plays a crucial role in this process. scielo.br Studies on phenolic 1,3,4-oxadiazoles have shown that the oxadiazole moiety, in conjunction with aromatic rings, participates in the resonance stabilization of the resulting phenoxyl radical after hydrogen donation. rsc.org This stabilization makes the molecule an effective radical scavenger. The specific mechanism can be influenced by the nature of the substituents attached to the core ring system. For instance, derivatives bearing electron-donating groups, such as hydroxyl or methoxy (B1213986) groups on an associated phenyl ring, typically exhibit enhanced antioxidant activity. nih.gov Conversely, the presence of electron-withdrawing groups like nitro functions tends to diminish this activity. nih.gov Research has also indicated that simpler structures, such as those with short-chain aliphatic substitutions, can be more potent antioxidants than those with larger, more complex aromatic substituents, provided no other moieties affecting antioxidant capacity are present. sapub.org

Detailed research has employed various in vitro assays to quantify the antioxidant potential of these compounds. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), hydrogen peroxide (H₂O₂), and nitric oxide radical scavenging assays, as well as ferric ion reducing power assessments. rsc.orgnih.gov For example, a series of 1,3,4-oxadiazoles tagged with thieno[2,3-d]pyrimidine (B153573) showed significant radical scavenging capabilities, particularly compounds with electron-donating substituents. nih.gov Similarly, galloyloxadiazole hybrids have demonstrated very strong antioxidant activity, in some cases exceeding that of the standard antioxidant ascorbic acid. ekb.eg This potent activity is linked to the gallic acid moiety, which possesses three dissociable hydroxyl groups that can readily participate in hydrogen atom transfer. ekb.eg

The following table summarizes the findings from various studies on the antioxidant activities of 1,3,4-oxadiazole derivatives.

| Derivative Class | Assay(s) | Key Research Findings | Reference(s) |

| Phenolic 1,3,4-Oxadiazoles | DPPH, ABTS, H₂O₂, Ferric Reducing Antioxidant Power (FRAP) | Showed potent DPPH and ABTS radical scavenging, moderate H₂O₂ scavenging, and strong ferric ion reducing capacity. The oxadiazole ring contributes to stabilizing the phenoxyl radical. | rsc.org |

| Thieno[2,3-d]pyrimidine-tagged 1,3,4-Oxadiazoles | DPPH, H₂O₂, Nitric Oxide Scavenging | Compounds with electron-donating substituents on the phenyl rings exhibited significant radical scavenging activity. | nih.gov |

| Galloyloxadiazole Hybrids | DPPH | All tested compounds showed very strong antioxidant activity, surpassing the reference ascorbic acid, due to the hydrogen-donating ability of the gallic acid moiety. | ekb.eg |

| 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles | DPPH, ABTS | Simple short-chain aliphatic substituents at the 5-position generally resulted in higher antioxidant activity compared to larger aromatic substituents. | sapub.org |

| 1,3,4-Oxadiazoles from Creatinine | DPPH | Certain synthesized Schiff base and β-lactam derivatives of 1,3,4-oxadiazole showed high antioxidant capacity at a concentration of 50 mg/mL. | jmchemsci.com |

Future Perspectives and Emerging Research Directions

Development of Novel and Environmentally Sustainable Synthetic Methodologies

The traditional synthesis of 1,3,4-oxadiazole (B1194373) derivatives has often involved the use of hazardous reagents, harsh reaction conditions, and significant waste production, posing environmental concerns. nih.gov The future of synthesizing 2-Propyl-1,3,4-oxadiazole and its analogs is increasingly geared towards green chemistry principles, which prioritize the reduction or elimination of hazardous substances. researchgate.netresearchgate.net This shift involves the adoption of renewable substrates, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. nih.gov

Key emerging methodologies include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation as a nonconventional energy source to accelerate chemical reactions. mdpi.com It offers remarkable benefits over conventional heating, such as drastically reduced reaction times, higher product yields, and often eliminates the need for traditional solvents, making it an ecologically sustainable approach. researchgate.net

Ultrasound-Mediated Synthesis (Sonochemistry): The application of ultrasonic irradiation can enhance chemical reactions by creating high-energy intermediates, leading to improved yields and shorter reaction times. mdpi.com This method is considered an eco-friendly process due to its energy conservation and waste minimization. mdpi.com

Catalyst-Based Green Synthesis: Research is focused on developing and utilizing heterogeneous catalysts that are environmentally benign and can be easily recovered and recycled. researchgate.net This avoids the use of corrosive and hazardous catalysts common in older synthetic routes. researchgate.net

Solvent-Free and Green Solvent Reactions: A major goal is to reduce the reliance on volatile and toxic organic solvents. researchgate.net This is achieved through solvent-free "grinding" techniques or by replacing hazardous solvents with greener alternatives like water or ionic liquids. nih.govresearchgate.net

These innovative techniques promise to make the synthesis of this compound derivatives more scalable, cost-effective, and environmentally responsible. nih.gov

| Methodology | Traditional Approach | Green Chemistry Approach | Key Advantages of Green Approach |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonic waves | Rapid heating, shorter reaction times, energy efficiency. researchgate.net |

| Solvents | Often uses hazardous or volatile organic solvents | Green solvents (e.g., water), ionic liquids, or solvent-free conditions | Reduced pollution and environmental impact. researchgate.net |

| Catalysts | Corrosive or toxic catalysts (e.g., strong acids) | Recyclable heterogeneous catalysts, biocatalysts | Minimized waste, reusability, improved safety. researchgate.net |

| Byproducts | Can generate significant hazardous waste | Designed to maximize atom economy and minimize byproducts | Less waste treatment required, more sustainable process. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Oxadiazole Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design of new therapeutic agents. bohrium.com For the 1,3,4-oxadiazole class, including propyl-substituted derivatives, AI and ML can be applied at nearly every stage of the discovery pipeline. nih.gov

Future applications include:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen massive virtual libraries of potential this compound derivatives to predict their binding affinity to specific biological targets, prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

De Novo Drug Design: Advanced models, such as variational autoencoders and generative adversarial networks (GANs), can design entirely new oxadiazole-based molecules from scratch. nih.gov These models learn the underlying chemical rules from existing data to generate novel structures with desired properties. acm.org

Property Prediction: Machine learning models can be trained to accurately predict the physicochemical properties, pharmacokinetic profiles (ADME - absorption, distribution, metabolism, excretion), and potential toxicity of new derivatives before they are ever synthesized. This allows researchers to focus resources on compounds with the highest chance of success.

Clinical Trial Outcome Prediction: In the long term, AI/ML models may even help predict the potential success of drug candidates in clinical trials by analyzing preclinical data, thereby reducing the high costs and failure rates associated with drug development. nih.gov

| AI/ML Application | Description | Impact on Oxadiazole Research |

| Virtual Screening | Uses algorithms to predict the interaction of molecules with a biological target. nih.gov | Rapidly identifies promising this compound derivatives from large virtual libraries. |

| De Novo Design | Generates novel molecular structures with desired properties using deep learning models. acm.org | Creates innovative oxadiazole scaffolds that may not be conceived through traditional methods. |